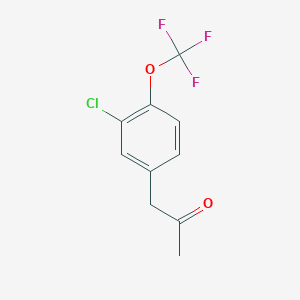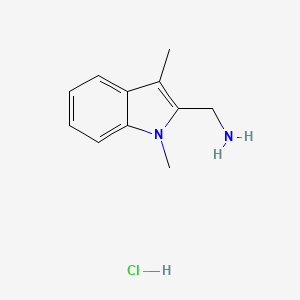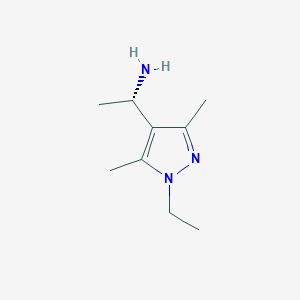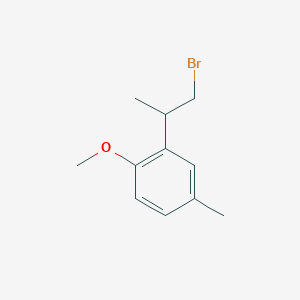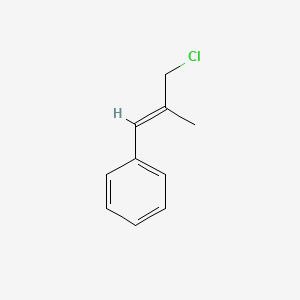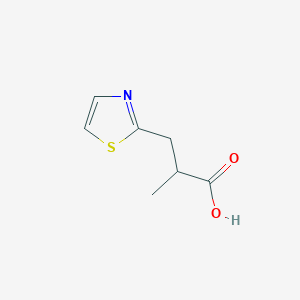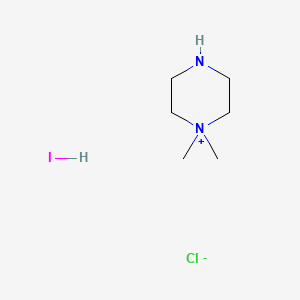
5-(Azetidin-3-yl)-2-bromopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azetidin-3-yl)-2-bromopyridine is a heterocyclic compound that contains both a pyridine ring and an azetidine ring. The presence of these two rings makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The bromine atom at the 2-position of the pyridine ring provides a reactive site for further functionalization, making this compound versatile in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
For industrial-scale production, a green and cost-effective synthesis method is preferred. One such method involves the use of commercially available starting materials and environmentally friendly reagents. For example, the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile employs benzylamine and a green oxidation reaction in a microchannel reactor . This method is scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Azetidin-3-yl)-2-bromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Cross-Coupling Reactions: The bromine atom can participate in Suzuki–Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Cross-Coupling Reactions: Catalyzed by palladium complexes in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Reactions: Yield substituted pyridine derivatives.
Oxidation Reactions: Yield N-oxides.
Reduction Reactions: Yield amines.
Cross-Coupling Reactions: Yield biaryl compounds.
Applications De Recherche Scientifique
5-(Azetidin-3-yl)-2-bromopyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 5-(Azetidin-3-yl)-2-bromopyridine depends on its specific applicationThe azetidine ring can enhance the binding affinity and selectivity of the compound for its target, while the bromopyridine moiety can facilitate further functionalization and optimization of the compound’s properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride: Contains an azetidine ring and an oxadiazole ring.
2-(Azetidin-3-yl)pyrimidine hydrochloride: Contains an azetidine ring and a pyrimidine ring.
Uniqueness
5-(Azetidin-3-yl)-2-bromopyridine is unique due to the presence of both a pyridine ring and an azetidine ring, which provides a combination of reactivity and stability. The bromine atom at the 2-position of the pyridine ring allows for versatile functionalization, making it a valuable intermediate in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C8H9BrN2 |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
5-(azetidin-3-yl)-2-bromopyridine |
InChI |
InChI=1S/C8H9BrN2/c9-8-2-1-6(5-11-8)7-3-10-4-7/h1-2,5,7,10H,3-4H2 |
Clé InChI |
OYSILEZLEKEGMV-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CN=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


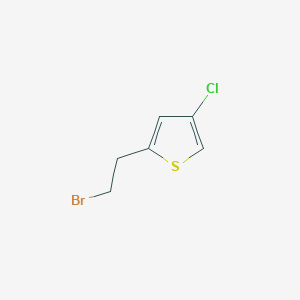

![8-(Trifluoromethyl)thieno[3,2-f]quinoline](/img/structure/B13603741.png)
